molecular formula C14H17ClF2N2O4 B13089334 (R)-Ethyl 2-(1-amino-7-nitro-1,2,3,4-tetrahydronaphthalen-1-yl)-2,2-difluoroacetate hydrochloride CAS No. 1427514-88-2

(R)-Ethyl 2-(1-amino-7-nitro-1,2,3,4-tetrahydronaphthalen-1-yl)-2,2-difluoroacetate hydrochloride

Cat. No.: B13089334
CAS No.: 1427514-88-2
M. Wt: 350.74 g/mol
InChI Key: VRCOITRPCHLPOI-BTQNPOSSSA-N
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Description

®-Ethyl 2-(1-amino-7-nitro-1,2,3,4-tetrahydronaphthalen-1-yl)-2,2-difluoroacetate hydrochloride is a synthetic organic compound It is characterized by the presence of a tetrahydronaphthalene core, a nitro group, and a difluoroacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Ethyl 2-(1-amino-7-nitro-1,2,3,4-tetrahydronaphthalen-1-yl)-2,2-difluoroacetate hydrochloride typically involves multiple steps:

    Formation of the Tetrahydronaphthalene Core: This can be achieved through cyclization reactions starting from suitable aromatic precursors.

    Introduction of the Nitro Group: Nitration reactions using nitric acid or other nitrating agents can be employed.

    Formation of the Difluoroacetate Moiety:

    Final Assembly and Purification: The final compound is assembled through coupling reactions, followed by purification steps such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the tetrahydronaphthalene core.

    Reduction: Reduction of the nitro group to an amino group is a common reaction.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, ®-Ethyl 2-(1-amino-7-nitro-1,2,3,4-tetrahydronaphthalen-1-yl)-2,2-difluoroacetate hydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Medicine

In medicine, this compound could be investigated for its pharmacological properties. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, the compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of ®-Ethyl 2-(1-amino-7-nitro-1,2,3,4-tetrahydronaphthalen-1-yl)-2,2-difluoroacetate hydrochloride would depend on its specific interactions with molecular targets. Potential pathways could involve binding to enzymes or receptors, leading to modulation of biological processes. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

  • ®-Ethyl 2-(1-amino-7-nitro-1,2,3,4-tetrahydronaphthalen-1-yl)-2,2-difluoroacetate
  • (S)-Ethyl 2-(1-amino-7-nitro-1,2,3,4-tetrahydronaphthalen-1-yl)-2,2-difluoroacetate hydrochloride
  • ®-Methyl 2-(1-amino-7-nitro-1,2,3,4-tetrahydronaphthalen-1-yl)-2,2-difluoroacetate hydrochloride

Uniqueness

The uniqueness of ®-Ethyl 2-(1-amino-7-nitro-1,2,3,4-tetrahydronaphthalen-1-yl)-2,2-difluoroacetate hydrochloride lies in its specific stereochemistry and the presence of both nitro and difluoroacetate groups. These features may confer unique chemical and biological properties compared to similar compounds.

Properties

CAS No.

1427514-88-2

Molecular Formula

C14H17ClF2N2O4

Molecular Weight

350.74 g/mol

IUPAC Name

ethyl 2-[(1R)-1-amino-7-nitro-3,4-dihydro-2H-naphthalen-1-yl]-2,2-difluoroacetate;hydrochloride

InChI

InChI=1S/C14H16F2N2O4.ClH/c1-2-22-12(19)14(15,16)13(17)7-3-4-9-5-6-10(18(20)21)8-11(9)13;/h5-6,8H,2-4,7,17H2,1H3;1H/t13-;/m1./s1

InChI Key

VRCOITRPCHLPOI-BTQNPOSSSA-N

Isomeric SMILES

CCOC(=O)C([C@]1(CCCC2=C1C=C(C=C2)[N+](=O)[O-])N)(F)F.Cl

Canonical SMILES

CCOC(=O)C(C1(CCCC2=C1C=C(C=C2)[N+](=O)[O-])N)(F)F.Cl

Origin of Product

United States

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